Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives.
Preparation Methods
The synthesis of ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. The initial step involves the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives through a reaction between cyclohexanones and ethyl cyanoacetate . This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been extensively studied for its antibacterial properties. It has shown significant activity against Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with bacterial cell membranes and enzymes. The compound targets and inhibits essential bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . In anti-inflammatory applications, it inhibits key enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: This compound has shown similar antibacterial and anti-inflammatory properties.
Ethyl 2-(4-fluorobenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate:
The uniqueness of ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific structural features that confer enhanced antibacterial activity and stability compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJYDOPEXYYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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